molecular formula C17H19NO2 B12989995 (3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone

(3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone

Cat. No.: B12989995
M. Wt: 269.34 g/mol
InChI Key: JHBSHBNKJXUEQK-UHFFFAOYSA-N
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Description

(3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and an isopropyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone typically involves the reaction of 3-amino-4-methoxybenzaldehyde with 4-isopropylbenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy and isopropyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-4-methoxyphenyl)(4-isopropylphenyl)methanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the amino, methoxy, and isopropyl groups provides a distinct set of properties that can be leveraged in various applications .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(3-amino-4-methoxyphenyl)-(4-propan-2-ylphenyl)methanone

InChI

InChI=1S/C17H19NO2/c1-11(2)12-4-6-13(7-5-12)17(19)14-8-9-16(20-3)15(18)10-14/h4-11H,18H2,1-3H3

InChI Key

JHBSHBNKJXUEQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)N

Origin of Product

United States

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